molecular formula C24H19FN4O4S B2475105 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine CAS No. 1226454-98-3

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine

Cat. No.: B2475105
CAS No.: 1226454-98-3
M. Wt: 478.5
InChI Key: DNHGLPZJUYBERB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a thiazolyl group, and a benzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method includes:

  • Formation of the Thiazole Ring:

    • Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
  • Attachment of the Benzoyl Group:

    • The thiazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-thiazole intermediate.
  • Formation of the Piperazine Derivative:

    • The final step involves the reaction of the benzoyl-thiazole intermediate with 1-(2-fluorophenyl)piperazine under reflux conditions in a suitable solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the benzoyl-thiazole moiety, resulting in different chemical and biological properties.

    4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Lacks the piperazine and fluorophenyl groups, leading to distinct reactivity and applications.

    1-(2-Fluorophenyl)-4-benzoylpiperazine: Similar but lacks the thiazole ring, affecting its overall activity and properties.

Uniqueness: 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine is unique due to the combination of the fluorophenyl, benzoyl, and thiazole groups attached to the piperazine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

1226454-98-3

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19FN4O4S/c1-2-32-19-6-4-3-5-17(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3

InChI Key

DNHGLPZJUYBERB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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